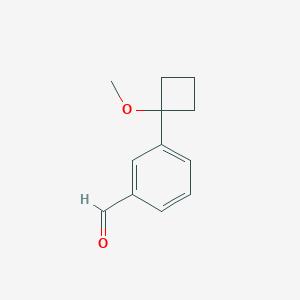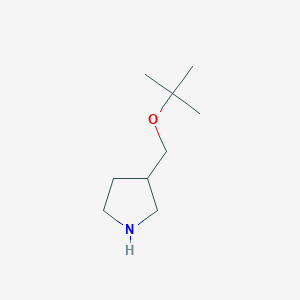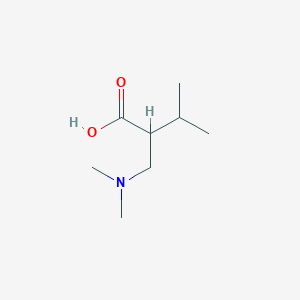
2-((Dimethylamino)methyl)-3-methylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((Dimethylamino)methyl)-3-methylbutanoic acid is an organic compound with a complex structure that includes a dimethylamino group, a methyl group, and a butanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Dimethylamino)methyl)-3-methylbutanoic acid typically involves the reaction of dimethylamine with a suitable precursor, such as a halogenated butanoic acid derivative. One common method involves the reaction of 3-methylbutanoic acid with dimethylamine in the presence of a catalyst under controlled temperature and pressure conditions . The reaction is usually carried out in a solvent such as ethanol or methanol to facilitate the interaction between the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-((Dimethylamino)methyl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-((Dimethylamino)methyl)-3-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
作用机制
The mechanism of action of 2-((Dimethylamino)methyl)-3-methylbutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the compound can participate in signaling pathways by acting as a ligand for specific receptors, influencing cellular responses and biochemical processes .
相似化合物的比较
Similar Compounds
- 2-((Dimethylamino)ethyl)butanoic acid
- 2-((Dimethylamino)methyl)propanoic acid
- 2-((Dimethylamino)methyl)pentanoic acid
Uniqueness
2-((Dimethylamino)methyl)-3-methylbutanoic acid is unique due to its specific structural features, such as the presence of a dimethylamino group and a methyl group on the butanoic acid backbone. These structural elements confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
属性
分子式 |
C8H17NO2 |
|---|---|
分子量 |
159.23 g/mol |
IUPAC 名称 |
2-[(dimethylamino)methyl]-3-methylbutanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-6(2)7(8(10)11)5-9(3)4/h6-7H,5H2,1-4H3,(H,10,11) |
InChI 键 |
IJJLIOVDQBNHOU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(CN(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


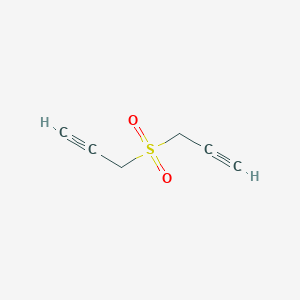
![N-[2,5-bis(trifluoromethyl)phenyl]-2-cyanoacetamide](/img/structure/B13509236.png)

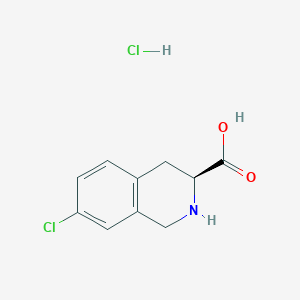
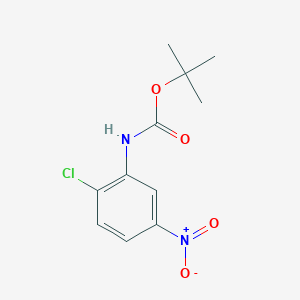
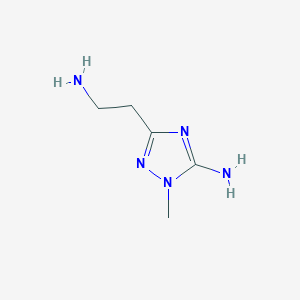
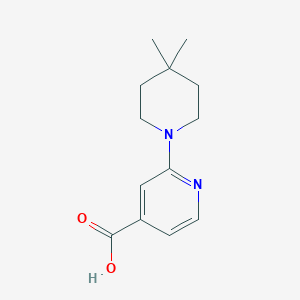
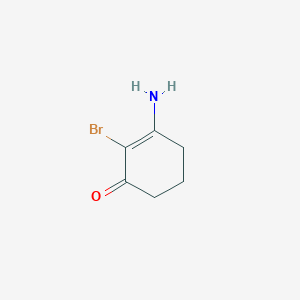
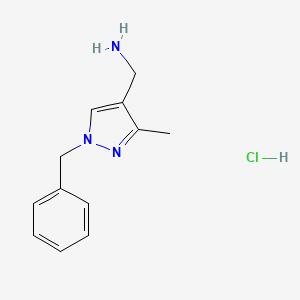
![2-[2-(1H-1,2,3-triazol-1-yl)ethoxy]ethan-1-amine dihydrochloride](/img/structure/B13509282.png)
![2-[1-(oxan-4-yl)-1H-pyrazol-5-yl]aceticacid](/img/structure/B13509286.png)
